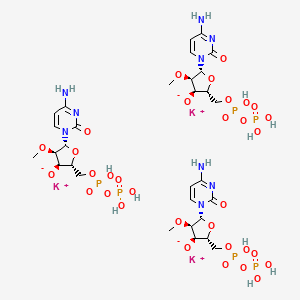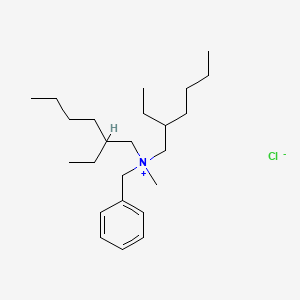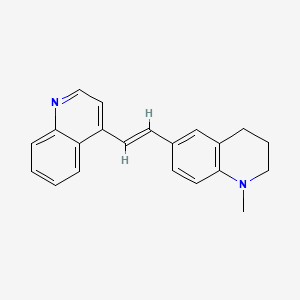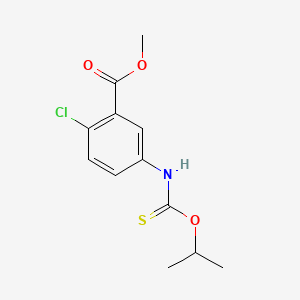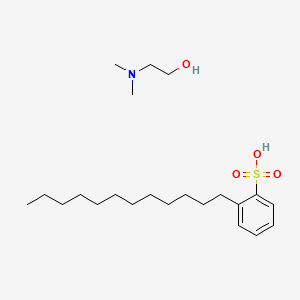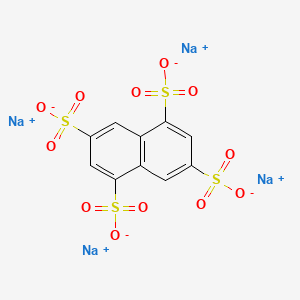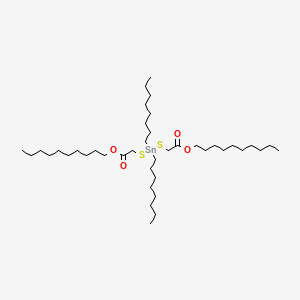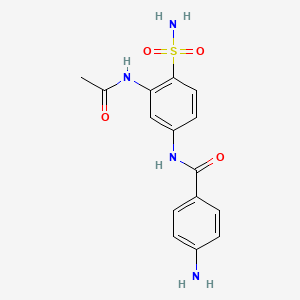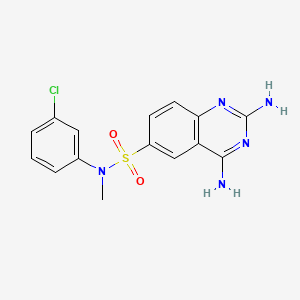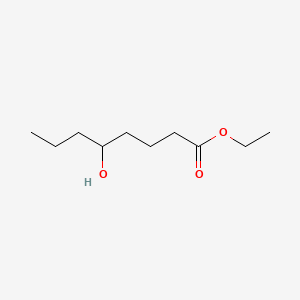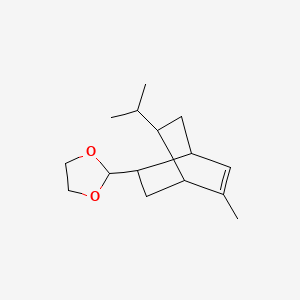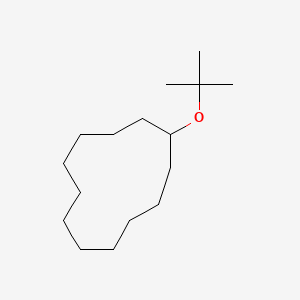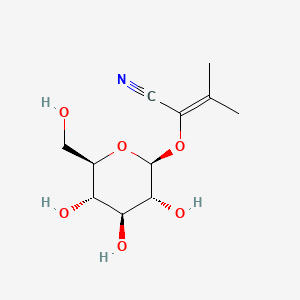
Acacipetalin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acacipetalin is a cyanogenic glucoside, a type of natural compound found in certain species of the Acacia plant. Cyanogenic glucosides are known for their ability to release hydrogen cyanide when hydrolyzed, which serves as a defense mechanism against herbivores. This compound has been identified in species such as Acacia sieberiana var. woodii and Acacia lasiopetala .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acacipetalin can be synthesized from its precursor, prothis compound, which is a natural β-D-glucopyranoside of 2-hydroxy-3-methylbut-3-enenitrile . The synthesis involves the conversion of prothis compound to this compound through specific reaction conditions, including the presence of 0.01 N NH₄OH, which induces epimerization .
Industrial Production Methods
The industrial production of this compound involves the extraction and isolation from Acacia species. The process includes the use of solvents such as hot ethyl acetate and absolute alcohol to separate this compound from other compounds like pinit (inositol mono-methyl ether) . The isolation process is optimized to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Acacipetalin undergoes several types of chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis with β-glucosidase releases hydrogen cyanide.
Epimerization: In the presence of NH₄OH, this compound can epimerize to form different isomers.
Common Reagents and Conditions
β-Glucosidase: Used for enzymatic hydrolysis.
NH₄OH: Used for inducing epimerization.
Major Products Formed
Hydrogen Cyanide: Released during hydrolysis.
Isobutyraldehyde: Formed as a byproduct during hydrolysis.
Aplicaciones Científicas De Investigación
Acacipetalin has several applications in scientific research:
Chemistry: Used as a model compound to study cyanogenic glucosides and their hydrolysis mechanisms.
Biology: Investigated for its role in plant defense mechanisms and its effects on herbivores.
Medicine: Explored for potential therapeutic uses due to its bioactive properties.
Industry: Utilized in the development of natural pesticides and other agrochemical products.
Mecanismo De Acción
The mechanism of action of acacipetalin involves its hydrolysis by β-glucosidase, which releases hydrogen cyanide. This toxic compound acts as a defense mechanism by deterring herbivores from consuming the plant . The molecular targets include enzymes involved in the hydrolysis process and pathways related to cyanide toxicity.
Comparación Con Compuestos Similares
Similar Compounds
Acaciberin: Another cyanogenic glucoside found in Acacia species.
Isocardiospermin-5-(p-hydroxy)benzoate: A leucine-derived cyanogenic glucoside.
Uniqueness
Acacipetalin is unique due to its specific structure and the presence of a double bond in the α position relative to the cyano moiety . This structural feature distinguishes it from other cyanogenic glucosides and contributes to its specific chemical properties and biological activities.
Propiedades
Número CAS |
644-68-8 |
|---|---|
Fórmula molecular |
C11H17NO6 |
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
3-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile |
InChI |
InChI=1S/C11H17NO6/c1-5(2)6(3-12)17-11-10(16)9(15)8(14)7(4-13)18-11/h7-11,13-16H,4H2,1-2H3/t7-,8-,9+,10-,11-/m1/s1 |
Clave InChI |
MYXHDFJISNKPJY-KAMPLNKDSA-N |
SMILES isomérico |
CC(=C(C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C |
SMILES canónico |
CC(=C(C#N)OC1C(C(C(C(O1)CO)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


